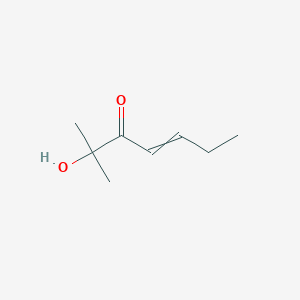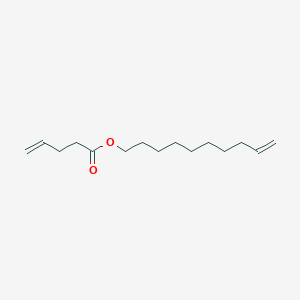
Dec-9-EN-1-YL pent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-9-en-1-yl pent-4-enoate is an organic compound with the molecular formula C15H26O2. It is an ester formed from the reaction between dec-9-en-1-ol and pent-4-enoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dec-9-en-1-yl pent-4-enoate can be synthesized through esterification. The reaction involves dec-9-en-1-ol and pent-4-enoic acid in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts on mesoporous silica can also be employed to improve selectivity and reduce by-products .
Análisis De Reacciones Químicas
Types of Reactions
Dec-9-en-1-yl pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Dec-9-en-1-ol.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dec-9-en-1-yl pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dec-9-en-1-yl pent-4-enoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing dec-9-en-1-ol and pent-4-enoic acid. These products can then participate in further biochemical pathways. The double bonds in the compound also allow for interactions with enzymes involved in oxidation and reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dec-9-en-1-yl acetate: Similar ester but with acetic acid instead of pent-4-enoic acid.
Pent-4-enoic acid methyl ester: Similar ester but with methyl group instead of dec-9-en-1-yl group.
Uniqueness
Dec-9-en-1-yl pent-4-enoate is unique due to its combination of a long aliphatic chain with a terminal double bond and a pent-4-enoate ester group. This structure provides distinct reactivity and properties compared to other esters .
Propiedades
Número CAS |
195449-32-2 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
dec-9-enyl pent-4-enoate |
InChI |
InChI=1S/C15H26O2/c1-3-5-7-8-9-10-11-12-14-17-15(16)13-6-4-2/h3-4H,1-2,5-14H2 |
Clave InChI |
OQKDAZOTNYNNQQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCOC(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



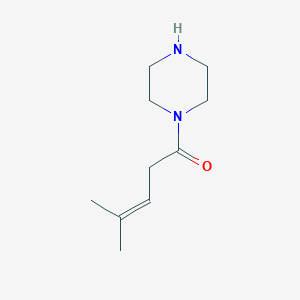
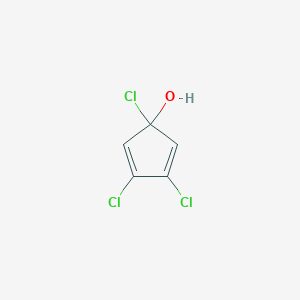
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)

![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)
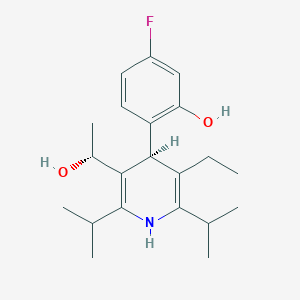
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
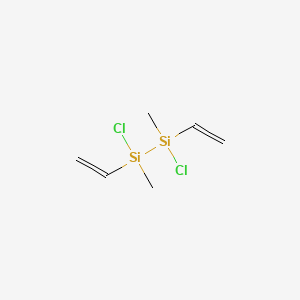
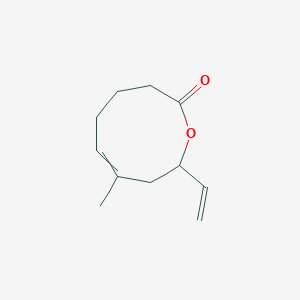
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
![1-Oxaspiro[4.5]dec-2-ene-3-carbonitrile, 2-amino-4,4-diphenyl-](/img/structure/B12574451.png)
